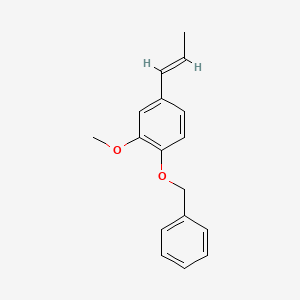
Benzyl isoeugenol
Übersicht
Beschreibung
Benzyl Isoeugenol is an organic compound that falls under the category of aromatic ethers . It is known for its distinctive scent, which is reminiscent of clove and spicy aromas . This compound has a significant presence in the fragrance and flavor industry .
Synthesis Analysis
The production and synthesis of Benzyl Isoeugenol involve traditional extraction techniques to modern chemical synthesis . A study on Prunus mume, a plant known for its strong fragrance, revealed that Coniferyl alcohol acetyltransferase (CFAT) plays a crucial role in the biosynthesis of key aroma compounds like eugenol .
Molecular Structure Analysis
The molecular structure of Benzyl Isoeugenol is complex. Its formula is C17H18O2 and it has a molecular weight of 254.3236 . It is characterized by its distinctive scent, which contributes to its widespread use in various industries .
Wissenschaftliche Forschungsanwendungen
Fragrance Industry
Benzyl Isoeugenol’s most notable application lies in the fragrance industry, where it is prized for its warm, spicy aroma. It’s a key ingredient in creating perfumes, scented candles, and other aromatic products .
Biobased Epoxy Resins
Eugenol, a compound closely related to Benzyl Isoeugenol, is a developing asset in biobased epoxy resins. The synthesis of polymers from renewable resources is largely investigated in a context of sustainable development. Polyepoxide networks, widely used in many applications, constitute a major class of thermosetting polymers .
Antibacterial Properties
Eugenol has shown synergistic activity with various antibiotics, such as vancomycin, penicillin, ampicillin, and erythromycin. The combination of these compounds allowed a reduction in MIC values of 5–1000 times compared to the MIC values of individual compounds used alone .
Antifungal Properties
Eugenol is a potential antifungal agent designed to fight the genital Candida yeast .
Antioxidant Properties
Eugenol is known for its antioxidant properties. It can potentially be used in the development of drugs and other products with therapeutic potential against a range of diseases .
Anticancer Properties
Eugenol has been studied as a potential component of various medicinal products, including those intended for treating human lung cancer .
Safety and Hazards
Zukünftige Richtungen
Benzyl Isoeugenol has a wide range of applications in various industries, including the fragrance and flavor industry, cosmetics, and pharmaceuticals . Ongoing research, potential new applications, and innovations in the field of aromatic chemistry could influence the use of Benzyl Isoeugenol in the future .
Wirkmechanismus
Benzyl isoeugenol, also known as 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, is a derivative of eugenol . Eugenol is the major component of clove essential oil and has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action .
Target of Action
The primary targets of benzyl isoeugenol are bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound has shown promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol .
Mode of Action
Benzyl isoeugenol interacts with its targets through esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . These interactions result in structural changes that enhance the compound’s antibacterial potential .
Biochemical Pathways
Benzyl isoeugenol affects the biochemical pathways leading to the formation of benzenoid compounds . Both the CoA-dependent, β-oxidative and CoA-independent, non-β-oxidative pathways contribute to the formation of these compounds . In addition, benzyl isoeugenol is involved in the conversion of isoeugenol to vanillin, a process that has been widely explored in vanillin production due to the high yield and the cheap cost of isoeugenol .
Pharmacokinetics
In humans, eugenol, from which benzyl isoeugenol is derived, is rapidly absorbed and metabolized after oral administration, and almost completely excreted into urine as 4-hydroxy-3-methoxyphenyl-propane, isoeugenol, and other compounds . This suggests that benzyl isoeugenol may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.
Result of Action
The result of benzyl isoeugenol’s action is a significant reduction of the antioxidant action when compared with the eugenol precursor molecule . The structural changes located in the double bond affected much more smoothly the capacity of capturing radicals than the starting molecule .
Action Environment
The action, efficacy, and stability of benzyl isoeugenol can be influenced by environmental factors. For instance, it has been reported that benzyl isoeugenol can crystallize at room temperature . Therefore, the temperature and solvent used can affect the solubility and stability of benzyl isoeugenol . Furthermore, environmentally friendly practices in the production of benzyl isoeugenol, including minimizing waste and using energy-efficient processes, can reduce environmental impact .
Eigenschaften
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl isoeugenol | |
CAS RN |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




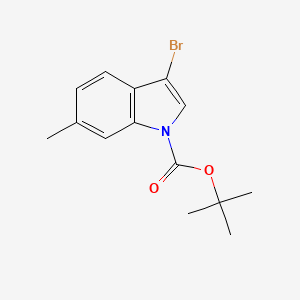


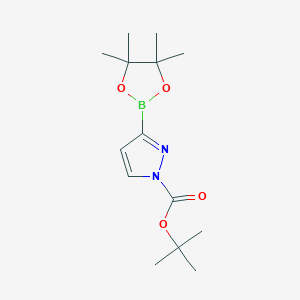
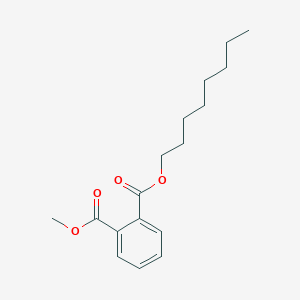
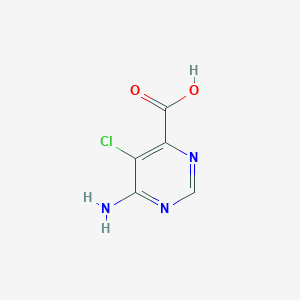
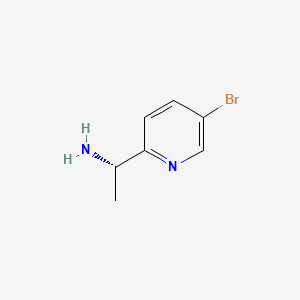
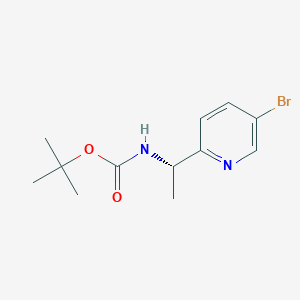




![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)